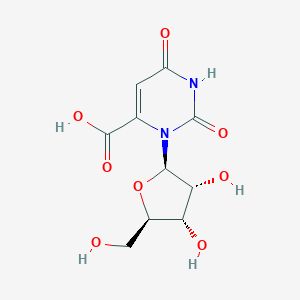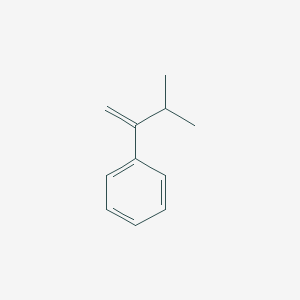
(1-Isopropylvinyl)benzene
Overview
Description
“(1-Isopropylvinyl)benzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “(3-Methylbut-1-en-2-yl)benzene” and “Benzene, (2-methyl-1-methylenepropyl)-” among others . The molecular weight of this compound is 146.23 g/mol .
Molecular Structure Analysis
The molecular structure of “(1-Isopropylvinyl)benzene” can be represented by the InChI string:InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(C)C(=C)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
“(1-Isopropylvinyl)benzene” has several computed properties. It has a molecular weight of 146.23 g/mol, an XLogP3 of 4.2, and no hydrogen bond donor or acceptor count . It also has a rotatable bond count of 2, a topological polar surface area of 0 Ų, and a complexity of 127 .Scientific Research Applications
Fundamental Importance and Derivatives in Research
Benzene and its derivatives, including (1-Isopropylvinyl)benzene, are fundamental in chemistry, with applications extending from biomedical research to materials science. The study of benzene introduced concepts such as aromaticity and delocalization, vital for understanding organic chemistry. Its derivatives are pivotal in numerous research areas (Marwitz et al., 2009).
Application in Optical Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, a derivative of benzene, exhibits high performance, excellent yellowing resistance, and weather resistance. It has wide application in optical polymer composite materials, construction, and automotive industries. Research targeting non-phosgene synthesis processes for such derivatives highlights their significance in sustainable industrial applications (Jianxun et al., 2018).
Role in Environmental Applications
Benzene derivatives are used in environmental applications, such as the solid-phase extraction of polar benzene and naphthalenesulfonates from industrial wastewaters. This process involves using specific sorbents for enrichment and ion-pair chromatography for detection, demonstrating the compound's utility in environmental monitoring and remediation (Alonso et al., 1999).
Catalytic Applications
In catalysis, nanomorphic zeolites have been used for the isopropylation of benzene, showing high activity and long catalytic lifetime. The study of such reactions is crucial for understanding and improving industrial chemical processes, particularly in the production of important chemicals like cumene (Wookdong Kim et al., 2013).
Process Modeling and Optimization
The benzene isopropylation process on Hbeta catalysts has been modeled using artificial intelligence strategies. This research helps optimize chemical processes, making them more efficient and sustainable. Such studies are vital for the chemical industry's advancement and for understanding complex chemical reactions (Nandi et al., 2004).
Supramolecular Chemistry
Benzene derivatives like benzene-1,3,5-tricarboxamide have significant roles in supramolecular chemistry, with applications ranging from nanotechnology to biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures through self-assembly is particularly notable (Cantekin et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-methylbut-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGETMIPGBFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334018 | |
| Record name | (1-Isopropylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropylvinyl)benzene | |
CAS RN |
17498-71-4 | |
| Record name | (1-Isopropylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



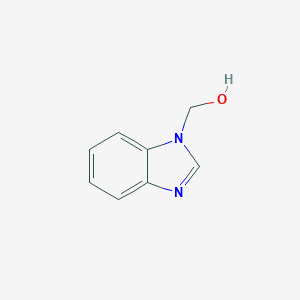
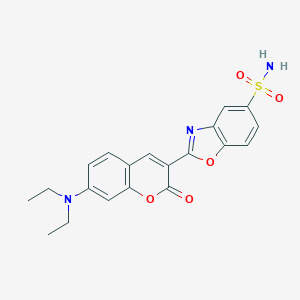
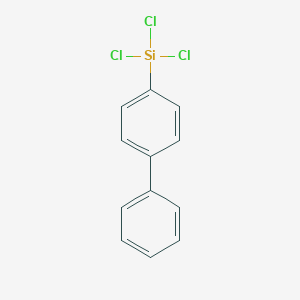
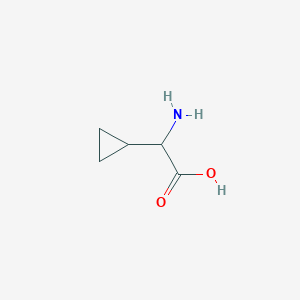
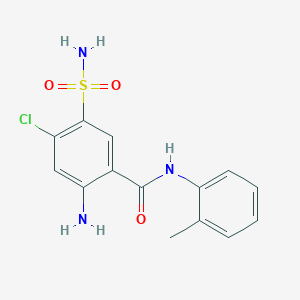
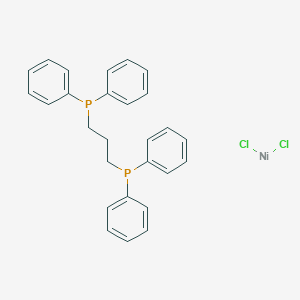
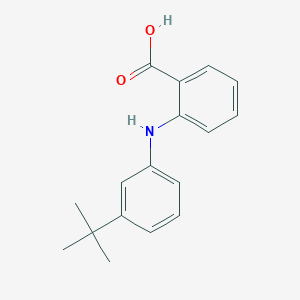
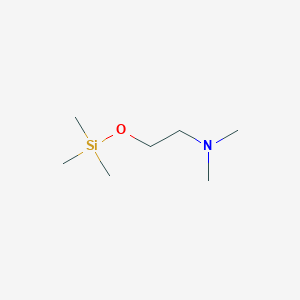
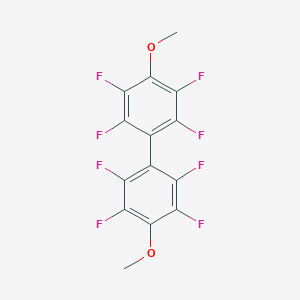
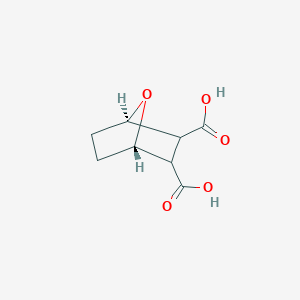
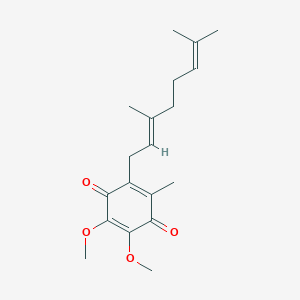
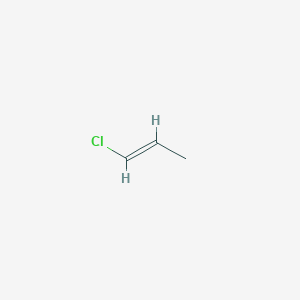
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
